2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide
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Overview
Description
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure, which includes an indole core, a methylsulfonyl group, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the methylsulfonyl group and the pyridine moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group.
Substitution: Electrophilic substitution reactions can occur at the indole core due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced indole derivatives, and various substituted indole compounds .
Scientific Research Applications
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the pyridine moiety can interact with nucleic acids and proteins . These interactions can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-[2-(pyridin-4-yl)ethyl]acetamide is unique due to its combination of an indole core, a methylsulfonyl group, and a pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N4O3S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[4-(methanesulfonamido)indol-1-yl]-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C18H20N4O3S/c1-26(24,25)21-16-3-2-4-17-15(16)8-12-22(17)13-18(23)20-11-7-14-5-9-19-10-6-14/h2-6,8-10,12,21H,7,11,13H2,1H3,(H,20,23) |
InChI Key |
ZOVGUFOZOWENSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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